molecular formula C17H25NO3 B1431240 4-(1-Cbz-4-piperidyl)-1-butanol CAS No. 566905-88-2

4-(1-Cbz-4-piperidyl)-1-butanol

Cat. No.: B1431240
CAS No.: 566905-88-2
M. Wt: 291.4 g/mol
InChI Key: ONJUEYJIUIRIBU-UHFFFAOYSA-N
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Description

4-(1-Cbz-4-piperidyl)-1-butanol is a chemical compound that features a piperidine ring substituted with a carbobenzyloxy (Cbz) group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Cbz-4-piperidyl)-1-butanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions.

    Introduction of the Cbz Group: The carbobenzyloxy group is introduced to the piperidine ring using benzyl chloroformate under basic conditions.

    Attachment of the Butanol Chain: The butanol chain is attached to the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts may be employed to enhance reaction rates.

    Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to maximize efficiency.

    Purification Processes: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Cbz-4-piperidyl)-1-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acids.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(1-Cbz-4-piperidyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Cbz-4-piperidyl)-1-butanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Cbz-4-piperidyl)butanenitrile
  • 3-(1-Cbz-4-piperidyl)morpholine

Comparison

4-(1-Cbz-4-piperidyl)-1-butanol is unique due to its specific structural features, such as the butanol chain and the Cbz group. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

benzyl 4-(4-hydroxybutyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c19-13-5-4-6-15-9-11-18(12-10-15)17(20)21-14-16-7-2-1-3-8-16/h1-3,7-8,15,19H,4-6,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJUEYJIUIRIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCCO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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